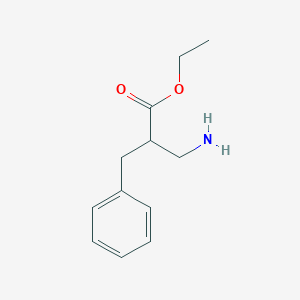
Ethyl 3-amino-2-benzylpropanoate
Cat. No. B8793131
Key on ui cas rn:
91564-21-5
M. Wt: 207.27 g/mol
InChI Key: IIBVGXXBKONSOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05712417
Procedure details


The resulting ethyl benzylcyanoacetate was dissolved in 200 ml of EtOH and hydrogenated over Raney nickel. After removal of the catalyst by filtration with suction and concentration, 8.2 . . . of oil were obtained, and chromatography over silica gel (EA to EA/MeOH 5/1) gave 5.5 g of ethyl 3-amino-2-benzylpropionate. This compound was reacted with Boc2O to give ethyl 2-benzyl-3-(tert.-butoxycarbonylamino)-propionate, which was hydrolyzed, and the product was coupled with H-Val-OMe by the PPA method. The resulting diastereomers were resolved by chromatography (toluene/diisopropyl ether 1/1).



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([CH:8]([C:14]#[N:15])[C:9]([O:11][CH2:12][CH3:13])=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>CCO.[Ni]>[NH2:15][CH2:14][CH:8]([CH2:1][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1)[C:9]([O:11][CH2:12][CH3:13])=[O:10]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)C(C(=O)OCC)C#N
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCO
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Ni]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After removal of the catalyst
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
by filtration
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
with suction and concentration, 8.2
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
of oil were obtained
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NCC(C(=O)OCC)CC1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.5 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
